1-phenyl-1H-pyrazol-5-ol

描述

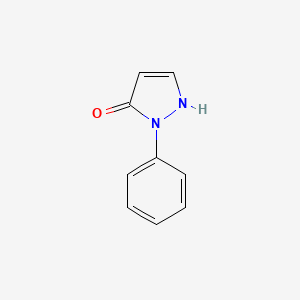

1-Phenyl-1H-pyrazol-5-ol is a heterocyclic compound that contains a pyrazole ring with a phenyl group attached to the first carbon and a hydroxyl group attached to the fifth carbon

作用机制

Target of Action

1-Phenyl-1H-pyrazol-5-ol primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that halogenated derivatives of the compound induce a rapid and marked intracellular oxidative milieu in infective T. brucei . A molecular simulation study also justified the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For instance, the interaction with estrogen receptors can affect pathways related to cellular proliferation and differentiation .

Pharmacokinetics

It is noted that most of the hits of a related compound series presented better adme properties than the reference drugs .

Result of Action

The molecular and cellular effects of this compound’s action include its potent antileishmanial and antimalarial activities . For instance, a related compound displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .

准备方法

Synthetic Routes and Reaction Conditions

1-Phenyl-1H-pyrazol-5-ol can be synthesized through several methods. One common method involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using catalysts such as 1,3-disulfonic acid imidazolium tetrachloroaluminate . Another method includes the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of nano-catalysts, such as Nano-ZnO, has been reported to enhance the regioselectivity and yield of the synthesis . Additionally, solvent-free conditions and microwave-assisted synthesis are employed to reduce reaction times and improve overall efficiency .

化学反应分析

Types of Reactions

1-Phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions .

Major Products

Major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized aromatic compounds .

科学研究应用

1-Phenyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

相似化合物的比较

1-Phenyl-1H-pyrazol-5-ol can be compared with other similar compounds such as:

3-Methyl-1-phenyl-1H-pyrazol-5-ol: Similar structure but with a methyl group at the third position, which can influence its reactivity and biological activity.

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol): Contains two pyrazole rings linked by a methylene bridge, exhibiting different chemical and biological properties.

1-Phenyl-3,4,5-substituted pyrazoles: These compounds have various substituents on the pyrazole ring, affecting their chemical behavior and applications.

生物活性

1-Phenyl-1H-pyrazol-5-ol is a compound within the pyrazole class, known for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities.

Overview of Pyrazole Derivatives

Pyrazoles are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The core structure of pyrazole allows for various substitutions that can enhance its therapeutic potential. Notably, this compound has been identified as a promising candidate for further development due to its multifaceted biological effects.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), cervical cancer (HeLa), and prostate cancer (PC-3) . The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented against several bacterial strains. A study demonstrated that certain derivatives exhibited potent activity against E. coli, S. aureus, and Pseudomonas aeruginosa . The presence of specific substituents was found to be crucial in enhancing the antimicrobial properties of these compounds.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored extensively. Research indicates that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes . Compounds have shown comparable effects to established anti-inflammatory drugs like indomethacin.

4. Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. Studies have demonstrated that certain derivatives possess strong antioxidant activities, which can mitigate oxidative stress-related damage in cells . The presence of hydroxyl groups in the structure has been linked to enhanced antioxidant capacity.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 12.5 | |

| Antimicrobial | E. coli | 15.0 | |

| Anti-inflammatory | COX Inhibition | 10.0 | |

| Antioxidant | DPPH Radical Scavenging | 8.0 |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative activity of various 1-phenyl derivatives against five human cancer cell lines using the MTT assay. Among them, a compound with a para-methoxy substitution exhibited the highest activity with an IC50 value significantly lower than Tamoxifen, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory properties of selected pyrazole derivatives in a carrageenan-induced paw edema model in mice. The results showed that these compounds significantly reduced inflammation compared to controls, suggesting their potential utility in treating inflammatory diseases .

属性

IUPAC Name |

2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPGQKHPPSSCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-93-7 | |

| Record name | 1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is a common synthetic route for preparing 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?

A1: A frequently employed method involves a one-pot pseudo five-component reaction. This reaction combines phenylhydrazine, ethyl acetoacetate, and an arylaldehyde in the presence of various catalysts. [, , , , ]

Q2: What are some examples of catalysts used in this synthesis?

A2: Numerous catalysts have been explored, including environmentally friendly options like Cu-doped ZnO nanomaterials [], cellulose sulfuric acid [], and nanomagnetite-Fe3O4 [], as well as ionic liquids [, , , ] and acidic catalysts like nanosilica supported perchloric acid [].

Q3: Are there any catalyst-free synthetic methods available?

A3: Yes, researchers have reported catalyst-free synthesis of 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) in aqueous media. [] Additionally, ethylene glycol has been employed as a promoting solvent in a catalyst-free pseudo three-component green synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. []

Q4: Why is there an emphasis on developing green and efficient catalytic methods for this synthesis?

A4: Green chemistry principles prioritize environmentally benign processes. Therefore, researchers are actively seeking catalysts and conditions that minimize waste, reduce hazardous materials, and enhance reaction efficiency. [, , ]

Q5: What are the characteristic spectroscopic features of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?

A5: These compounds are typically characterized using a combination of techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS. [, ] These methods provide valuable information about the compound's structure and purity.

Q6: Can you provide details on a specific derivative and its characterization?

A6: For instance, in the synthesis of (Z)-4-((2-((2-aminophenyl)disulfanyl)phenylimino)(phenyl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, researchers employed FTIR, UV-Vis, 1H-NMR, 13C-NMR, and X-ray diffraction studies for comprehensive structural elucidation. []

Q7: What are some potential biological activities associated with 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives?

A7: Research has explored their potential as antioxidant, anti-inflammatory, and antimicrobial agents. [, ] Some derivatives exhibit promising anti-leishmanial and anti-trypanosomal activity. []

Q8: Have any structure-activity relationship (SAR) studies been conducted on these derivatives?

A8: Yes, studies indicate that the nature of substituents on the arylmethylene bridge and the pyrazole rings can significantly impact biological activity. For example, electron-withdrawing groups on the pyrazole rings often enhance anti-trypanosomatid activity. []

Q9: What other applications do these compounds have?

A9: Beyond their biological potential, some derivatives, such as 4((o-tolylimino)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (4TM-MPP), display photochromic properties, making them interesting candidates for materials science applications. []

Q10: What are some future research directions in this field?

A10: Further exploration of SAR, optimization of drug-like properties, and in vivo studies are crucial for translating the promising in vitro activities into potential therapeutic agents. Additionally, investigating alternative green synthetic methodologies and exploring new applications in materials science remain active areas of research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。